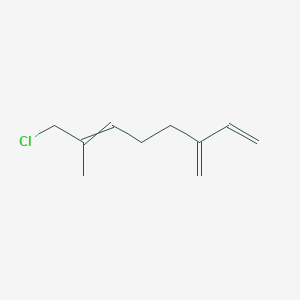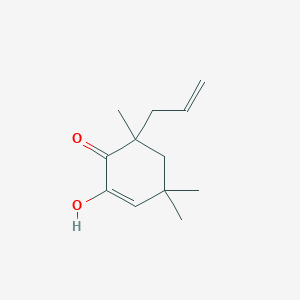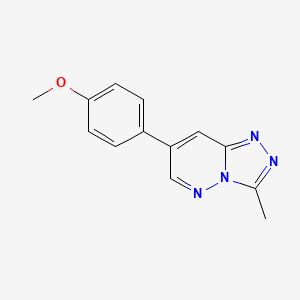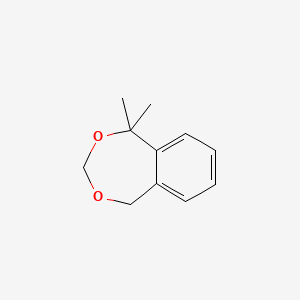![molecular formula C29H48N2OS B14335289 2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol CAS No. 109371-59-7](/img/structure/B14335289.png)
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol is a complex organic compound known for its unique structural properties and diverse applications. This compound features a phenolic core substituted with tert-butyl groups and a thiazole ring, making it a valuable molecule in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with tert-butyl groups, followed by the introduction of the thiazole ring through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing catalysts to enhance reaction rates and reduce by-products. The final product is purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol has numerous applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its antioxidant properties, which may have therapeutic benefits in preventing oxidative stress-related diseases.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants to enhance stability.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricants and polymers.
Uniqueness
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol stands out due to the presence of the thiazole ring, which imparts unique antimicrobial properties not found in other similar compounds. Its long dodecyl chain also enhances its lipophilicity, making it more effective in certain industrial applications.
Properties
| 109371-59-7 | |
Molecular Formula |
C29H48N2OS |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(5-dodecyl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C29H48N2OS/c1-8-9-10-11-12-13-14-15-16-17-18-23-21-30-27(33-23)31-22-19-24(28(2,3)4)26(32)25(20-22)29(5,6)7/h19-21,32H,8-18H2,1-7H3,(H,30,31) |
InChI Key |
AEHZWCOPWDDEJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CN=C(S1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/no-structure.png)






![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)

